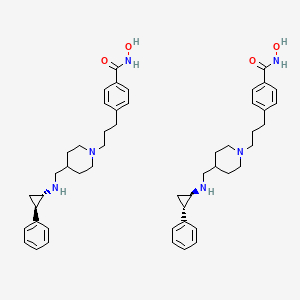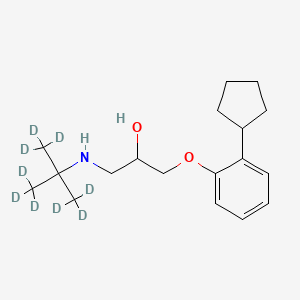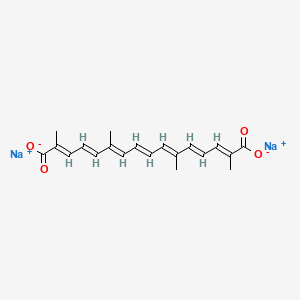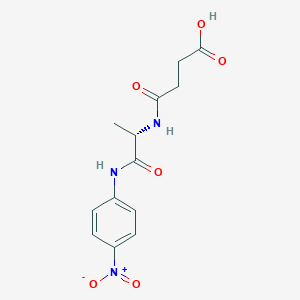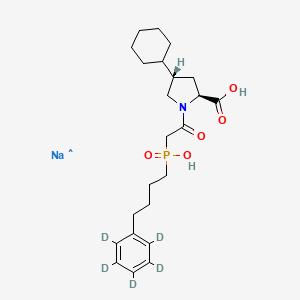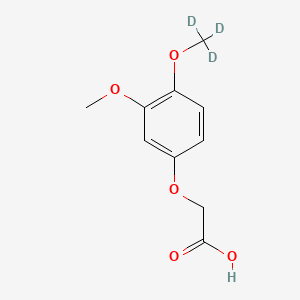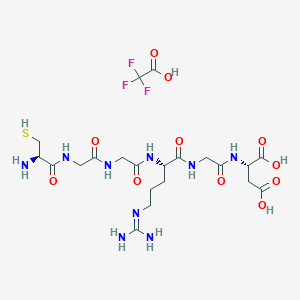
Cggrgd (tfa)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cggrgd (tfa) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis starts with the attachment of the first amino acid, cysteine, to the resin. Subsequent amino acids (glycine, arginine, glycine, and aspartic acid) are added step-by-step using coupling reagents and protecting groups to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Cggrgd (tfa) involves large-scale SPPS. The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Cggrgd (tfa) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)
Major Products Formed
The major product formed from the synthesis of Cggrgd (tfa) is the peptide itself. During cleavage, the peptide is released from the resin, and protecting groups are removed to yield the final product .
科学的研究の応用
Cggrgd (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Utilized in the development of biomaterials for medical devices and implants.
作用機序
Cggrgd (tfa) exerts its effects by binding to integrin receptors on the cell surface. The RGD sequence (Arg-Gly-Asp) is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation . The presence of cysteine at the N-terminal allows for thiol-disulfide exchange reactions, which can further modulate its activity .
類似化合物との比較
Similar Compounds
RGD Peptide: Lacks the cysteine residue and is less versatile in thiol-disulfide exchange reactions.
GRGDSP Peptide: Another RGD-containing peptide with different amino acid sequence and properties.
Uniqueness
Cggrgd (tfa) is unique due to the presence of cysteine at the N-terminal, which allows for additional chemical modifications and interactions. This makes it more versatile in various applications compared to other RGD peptides .
特性
分子式 |
C21H34F3N9O11S |
|---|---|
分子量 |
677.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H33N9O9S.C2HF3O2/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33;3-2(4,5)1(6)7/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23);(H,6,7)/t9-,10-,11-;/m0./s1 |
InChIキー |
GMMAILJSHZOPSA-AELSBENASA-N |
異性体SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
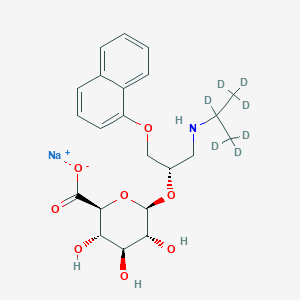
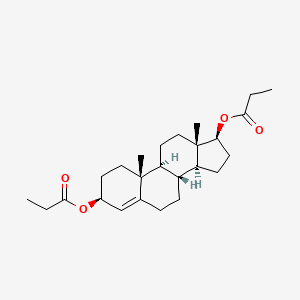

![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
